molecular formula C25H24ClF3N4O3 B13139785 11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid

11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid

Cat. No.: B13139785
M. Wt: 520.9 g/mol
InChI Key: XNIDUDMDBZFCQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one involves a series of chemical reactions. One efficient method is the transition metal-free one-pot cascade synthesis. This environmentally benign method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one has several scientific research applications:

    Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its role in inducing apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for various types of cancer due to its ability to induce TRAIL expression.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The compound exerts its effects by inducing the expression of TRAIL, a protein that promotes apoptosis in cancer cells. This induction occurs through the dual inhibition of Akt and ERK1/2 pathways, leading to the nuclear translocation of the transcription factor FOXO3a. FOXO3a then binds to the TRAIL promoter, upregulating its expression and triggering apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imipridone: Another compound known for its anti-cancer properties.

    ONC201: A closely related compound with similar mechanisms of action.

Uniqueness

11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one is unique due to its ability to induce TRAIL expression in a p53-independent manner. This makes it particularly effective against cancers that have developed resistance to other forms of therapy .

Properties

Molecular Formula

C25H24ClF3N4O3

Molecular Weight

520.9 g/mol

IUPAC Name

11-benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H23ClN4O.C2HF3O2/c24-20-9-5-4-8-18(20)15-28-22(29)19-16-26(14-17-6-2-1-3-7-17)12-10-21(19)27-13-11-25-23(27)28;3-2(4,5)1(6)7/h1-9H,10-16H2;(H,6,7)

InChI Key

XNIDUDMDBZFCQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=CC=C4Cl)CC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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